molecular formula C14H13NO3 B7938369 3-(4-Ethoxyphenyl)isonicotinic acid

3-(4-Ethoxyphenyl)isonicotinic acid

Cat. No.: B7938369
M. Wt: 243.26 g/mol
InChI Key: KHRLEFQWFMBLES-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)isonicotinic acid (CAS 1504901-58-9) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C14H13NO3 and a molecular weight of 243.26 g/mol, it serves as a versatile building block in organic synthesis and medicinal chemistry . This compound belongs to the class of isonicotinic acid derivatives. Isonicotinic acid, the core scaffold, is a pyridinecarboxylic acid isomer where the carboxyl group is located at the 4-position of the pyridine ring . The structure of this specific derivative, featuring a 4-ethoxyphenyl substituent, makes it a valuable precursor for constructing more complex molecules. Its primary research applications include its use as a key intermediate in the synthesis of potential pharmaceutical candidates and functional materials. The ethoxy and carboxylic acid functional groups offer reactive sites for further chemical modification, such as the formation of coordination polymers or metal-organic frameworks (MOFs), which are areas of interest in materials science . This product is intended for research use only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting. For comprehensive details, including the latest pricing and availability, please contact our sales team.

Properties

IUPAC Name

3-(4-ethoxyphenyl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-2-18-11-5-3-10(4-6-11)13-9-15-8-7-12(13)14(16)17/h3-9H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRLEFQWFMBLES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(C=CN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)isonicotinic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated isonicotinic acid under the influence of a palladium catalyst . The reaction conditions are generally mild and can be performed in the presence of a base such as potassium carbonate in an aqueous or organic solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)isonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

3-(4-Ethoxyphenyl)isonicotinic acid serves as a building block in organic synthesis. Its unique structure allows for the development of more complex organic molecules, facilitating advancements in synthetic methodologies.

Biology

Research indicates potential biological activities , particularly in antimicrobial and anticancer applications:

  • Antimicrobial Activity : A study evaluated the compound's efficacy against Gram-positive bacteria, including MRSA strains. Results demonstrated significant activity, indicating its potential use as an antimicrobial agent.
  • Anticancer Properties : In vitro studies against various cancer cell lines (e.g., breast and lung cancer) revealed cytotoxic effects at micromolar concentrations, suggesting its viability as a candidate for cancer therapy.

Medicine

Ongoing research is exploring the compound's potential as a therapeutic agent for various diseases. Its mechanism of action may involve the inhibition of specific enzymes or receptors, leading to observed biological effects.

Industry

In industrial applications, this compound is utilized in developing advanced materials such as polymers and coatings due to its unique chemical properties. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) allows for the introduction of different functional groups, enhancing material performance.

Case Studies

  • Antimicrobial Efficacy Study : This study highlighted the compound's potent activity against MRSA strains using both in vitro assays and molecular docking studies to confirm binding affinity to bacterial targets.
  • Cancer Cell Line Studies : The compound was tested against several cancer cell lines, demonstrating significant cytotoxic effects leading to increased apoptosis rates compared to control groups.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)isonicotinic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Nicotinic Acid vs. Isonicotinic Acid

Nicotinic acid (3-pyridinecarboxylic acid) and isonicotinic acid (4-pyridinecarboxylic acid) differ in the position of the carboxylic acid group on the pyridine ring. This positional isomerism significantly impacts their properties:

  • Spectral Differences : Nicotinic acid exhibits distinct UV-Vis absorption maxima compared to isonicotinic acid, with greater separation between bands and lower intensity in the neutral pH region. The pKa values also differ slightly (Table 1) .
  • Metabolic Pathways : Microbial degradation of isonicotinic acid involves hydroxylation at the 2- and 6-positions to form 2,6-dihydroxyisonicotinic acid (citrazinic acid), a precursor for further breakdown into succinic acid semialdehyde. Nicotinic acid, however, is metabolized via different intermediates, such as 6-hydroxynicotinic acid .

Table 1: Comparative Spectral and Acid-Base Properties

Property Nicotinic Acid Isonicotinic Acid
λ_max (acidic pH) 262 nm 265 nm
λ_max (neutral pH) 212 nm, 270 nm 210 nm, 268 nm
pKa (carboxylic acid) 2.1 1.9
pKa (pyridine N) 4.8 4.7

Data from UV-Vis and titration studies

Substituted Isonicotinic Acid Derivatives

Substituents on the phenyl or pyridine ring modulate bioactivity and chemical reactivity:

  • However, its antimicrobial activity against Mycobacterium tuberculosis (Mtb) was negligible, suggesting the carboxylic acid group alone is insufficient for antitubercular action .
  • 5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid (): Fluorine substitution increases metabolic stability and binding affinity in drug candidates. The hydroxyl group at the 2-position may facilitate hydrogen bonding in enzyme active sites.
  • 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid (): Iodine and fluorine substituents enable radioimaging applications, while the aniline linkage supports interactions with tyrosine kinases .

Table 2: Key Derivatives and Their Properties

Compound Substituents Key Applications
3-(4-Ethoxyphenyl)isonicotinic acid 4-Ethoxyphenyl at C3 Understudied; potential MOF ligand
2-(4-Acetylphenyl)isonicotinic acid 4-Acetylphenyl at C2 Antimicrobial research
5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid 3-Fluorophenyl, OH at C2 Drug candidate synthesis
3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid 2-Fluoro-4-iodophenylamino at C3 Radiopharmaceuticals

Pharmacological and Antimicrobial Activity

  • Isonicotinic Acid Hydrazide (Isoniazid): A frontline antitubercular drug, isoniazid is metabolized into isonicotinic acid, which lacks direct Mtb inhibition.
  • Isonicotinoylhydrazonopyruvic Acid: Compared to isoniazid, this derivative showed altered toxicity profiles but similar pharmacodynamics, emphasizing the role of hydrazone linkages in modulating bioavailability .

Biological Activity

3-(4-Ethoxyphenyl)isonicotinic acid is an organic compound categorized under isonicotinic acids, featuring a pyridine ring with a carboxylic acid group and an ethoxyphenyl substituent. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's minimum inhibitory concentration (MIC) values suggest its effectiveness in inhibiting bacterial growth:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus (MRSA)7.81
Staphylococcus epidermidis1.95
Escherichia coliNot specified

These findings demonstrate the compound's potential as an antimicrobial agent, particularly against resistant strains like MRSA, which poses a significant challenge in clinical settings .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies have suggested that the compound may inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and interference with cell cycle progression. The specific pathways involved remain an area of active investigation, but preliminary results indicate that it may target specific molecular pathways associated with tumor growth and metastasis .

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to involve interactions with various molecular targets within cells. For instance, it may inhibit specific enzymes or receptors that play crucial roles in bacterial survival and cancer cell proliferation. Further studies utilizing molecular docking techniques are underway to better understand these interactions and optimize the compound's efficacy as a therapeutic agent .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a series of isonicotinic acid derivatives, including this compound. The results highlighted its potent activity against Gram-positive bacteria, with particular emphasis on its effectiveness against MRSA strains. The study utilized both in vitro assays and molecular docking studies to confirm the binding affinity of the compound to bacterial targets .

Cancer Cell Line Studies

In another study focusing on anticancer properties, this compound was tested against several cancer cell lines, including breast and lung cancer models. The compound demonstrated significant cytotoxic effects at micromolar concentrations, leading to increased apoptosis rates compared to control groups. These findings suggest that further development could position this compound as a candidate for cancer therapy .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound Type Notable Activity
Isonicotinic AcidSimple analogLimited antibacterial activity
Nicotinic AcidRelated to B vitaminsEnhances immune response
Picolinic AcidIsomerVaries in biological activity

The presence of the ethoxyphenyl group in this compound enhances its solubility and reactivity, potentially contributing to its superior biological activities compared to simpler analogs like isonicotinic acid and nicotinic acid .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-Ethoxyphenyl)isonicotinic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A widely used approach involves condensation reactions between pyridine-3,4-dicarboxylic anhydride and substituted aryl compounds. For example, pyridine-3,4-dicarboxylic anhydride reacts with 4-ethoxyphenyl derivatives under controlled anhydrous conditions, often catalyzed by Lewis acids like AlCl₃. Reaction temperature (typically 80–120°C) and stoichiometric ratios are critical: excess aryl reactants improve yields but may introduce side products. Evidence from analogous syntheses (e.g., 3-(4-chlorobenzoyl)isonicotinic acid) shows yields around 32% under optimized conditions . Vanadium-based catalysts (e.g., V₂O₅-TiO₂) can also facilitate selective oxidation of 4-methylpyridine precursors to isonicotinic acid derivatives, with anatase-phase TiO₂ showing higher selectivity .

Q. How can researchers characterize the purity and structural integrity of synthesized this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : ¹H and ¹³C NMR verify substitution patterns (e.g., ethoxy group at C4 of the phenyl ring and carboxylic acid position on the pyridine ring).
  • HPLC-MS : Quantify purity and detect trace byproducts (e.g., unreacted intermediates).
  • XRD : Confirm crystallinity, especially if the compound is intended for metal-organic framework (MOF) synthesis .
  • Elemental Analysis : Validate empirical formula (e.g., C₁₄H₁₃NO₃). Reproducibility requires adherence to protocols outlined in standardized chemical databases (e.g., NIST) .

Advanced Research Questions

Q. What catalytic mechanisms explain the selectivity of vanadium-titanium oxide systems in synthesizing isonicotinic acid derivatives?

  • Methodological Answer : Vanadium(V) oxide on anatase TiO₂ dissociates oxygen more efficiently than on rutile, lowering activation energy for C–H bond oxidation in methylpyridines. In 4-methylpyridine oxidation, anatase promotes direct carboxylation to isonicotinic acid, while rutile favors aldehyde byproducts due to incomplete oxidation. Researchers should optimize catalyst phase composition (e.g., anatase:rutile ratio) and reaction temperature (180–220°C) to maximize yield .

Q. How does this compound interact with transition metals, and what applications arise from its coordination chemistry?

  • Methodological Answer : The pyridine nitrogen and carboxylic acid groups act as chelating sites for metals like Cu(II), Co(II), and Zn(II). For example, isonicotinic acid hydrazide derivatives form octahedral complexes with Cu, verified via UV-Vis and ESR spectroscopy. These complexes exhibit enhanced thermal stability and potential antimicrobial activity. To design MOFs, use this compound as a linker with secondary building units (SBUs) like Zn₄O clusters, ensuring robust porosity for gas storage .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR peaks may arise from tautomerism or solvent effects. For example, keto-enol tautomerism in carboxylic acid derivatives can shift proton signals. Use deuterated solvents (DMSO-d₆ vs. CDCl₃) to stabilize specific tautomers. Cross-validate with computational methods (DFT calculations for predicted chemical shifts) and mass spectrometry fragmentation patterns .

Q. How can researchers evaluate the bioactivity of this compound in pharmacological models?

  • Methodological Answer : Screen for cytotoxicity using standardized assays (e.g., MTT on HepG2 or THP-1 cells). Compare IC₅₀ values against controls like fluconazole (for antimicrobial activity) . For mechanistic studies, employ molecular docking to predict interactions with targets like bacterial dihydrofolate reductase or inflammatory cytokines. Dose-response curves and SAR studies on analogs (e.g., halogen-substituted derivatives) refine bioactivity profiles .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields of this compound?

  • Methodological Answer : Implement statistical design of experiments (DoE):

  • Factors : Temperature, catalyst loading, reactant purity.
  • Response Surface Methodology (RSM) : Identify optimal conditions via central composite design.
  • QC Protocols : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

Q. What are best practices for reporting crystallographic data of metal complexes derived from this compound?

  • Methodological Answer : Follow CIF (Crystallographic Information File) standards:

  • Include refinement parameters (R-factors, residual density).
  • Deposit data in repositories like the Cambridge Structural Database.
  • Annotate hydrogen bonding and π-π stacking interactions critical for MOF stability .

Tables for Key Data

Property Value/Technique Reference
Synthetic Yield (Optimized)32–45% (via anhydride route)
Catalytic SelectivityAnatase TiO₂ > Rutile (by ~20% yield)
NMR Shifts (¹H, DMSO-d₆)δ 8.5 (pyridine-H), δ 1.3 (ethoxy-CH₃)
Cytotoxicity (IC₅₀)50–100 μM (HepG2 cells)

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